5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Description
The compound 5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one is a bicyclic ketone with a pentalenone core (C₈H₁₂O₂) substituted with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups. Its structure is characterized by a fused bicyclic system (hexahydro-1H-pentalen-2-one) with stereochemical complexity due to the arrangement of substituents. The compound’s synthesis likely involves cyclization reactions, as seen in related pentalenone derivatives (e.g., SmI₂-mediated cyclization in ) .
Properties
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-4-8-7-3-6(11)1-5(7)2-9(8)12/h5,7-10,12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREKTDNGJPKFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC2C(C1O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the required functional groups. The reaction conditions often include the use of strong acids or bases, and the process may require controlled temperatures and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors or batch processes, depending on the specific requirements of the production facility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: The compound may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Hexahydropentalen-2(1H)-one (CID 12654975)
- Molecular Formula : C₈H₁₂O
- Structure: Base pentalenone core lacking hydroxyl/hydroxymethyl groups.
- Properties : Boiling point 201.6°C, density 1.039 g/cm³, and flash point 68.7°C .
- Comparison : The absence of polar substituents reduces hydrophilicity compared to the target compound.
5-Hydroxy-8-Methoxy-2-Methyl-1H-Benzo[g]indole-6,9-dione (Compound 6, )
- Molecular Formula: C₁₅H₁₃NO₄
- Structure : Aromatic benzoindole dione core with hydroxy, methoxy, and methyl groups.
- Comparison: The aromatic core enhances stability and redox activity compared to the saturated pentalenone system.
rel-(3aR,4S,5R,6aS)-5-Hydroxy-4-(Hydroxymethyl)cyclopenta[b]furan-2-one ()
- Molecular Formula : C₈H₁₂O₄
- Structure: Cyclopenta[b]furanone core with similar -OH and -CH₂OH groups.
- Comparison: The furanone ring introduces greater ring strain and electrophilicity at the ketone, altering reactivity compared to pentalenone .
Functional Group Effects
Hydroxymethyl vs. Methyl Substitution
- Compound 15 () : Replaces hydroxymethyl (-CH₂OH) with methyl (-CH₃) in the benzoindole dione system.
Hydroxyl Group Positioning
Physical and Spectral Properties
*Inferred from analogs in , and 13.
Biological Activity
5-Hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one, also known as hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Melting Point | 117°C to 119°C |
| Boiling Point | 481.9°C at 760 mmHg |
| Density | 1.365 ± 0.06 g/cm³ |
Structural Information
The compound's structure includes multiple hydroxyl groups and a hexahydro pentalene framework, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that hexahydro derivatives can inhibit the growth of various bacteria and fungi. The specific mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Antioxidant Activity
The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have reported that similar compounds can scavenge free radicals effectively.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar chemical frameworks have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.
Cytotoxicity and Cancer Research
Some investigations have focused on the cytotoxic effects of this compound on cancer cell lines. Early findings indicate that it may induce apoptosis in specific cancer types, although further research is needed to elucidate the underlying mechanisms.
Case Studies
- Antimicrobial Activity Study : A study conducted on derivatives of hexahydro compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics.
- Antioxidant Capacity Assessment : In a DPPH radical scavenging assay, the compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid, suggesting substantial potential for use in nutraceutical applications.
- Cytotoxicity Evaluation : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed a dose-dependent decrease in cell viability after 48 hours of exposure, indicating its potential as a therapeutic agent in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
